BTK Inhibition: 887205-21-2 (IC50 1 nM) vs. CGI-1746 (IC50 1.9 nM)
In a BTK in vitro biochemical assay measuring enzymatic inhibition, 887205-21-2 (Patent Example 99) exhibited an IC50 of 1 nM [1]. The well-characterized BTK inhibitor CGI-1746, used as an industry benchmark, shows an IC50 of 1.9 nM in comparable enzymatic assays [2]. This represents a ~1.9-fold improvement in biochemical potency for 887205-21-2 relative to CGI-1746 under the respective assay conditions.
| Evidence Dimension | BTK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | CGI-1746: IC50 = 1.9 nM |
| Quantified Difference | ~1.9-fold more potent |
| Conditions | Target compound: BTK in vitro assay (US20240083900). Comparator: BTK enzymatic assay (MCE/Selleck reported value). |
Why This Matters
Higher biochemical potency at BTK enables lower working concentrations in cellular assays, potentially reducing off-target effects and compound consumption.
- [1] US Patent Application US20240083900. Example 99. BTK IC50: 1 nM. View Source
- [2] MedChemExpress. CGI-1746. BTK IC50: 1.9 nM. Cat. No.: HY-13502. View Source
